1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable benzodiazole precursor. One common method involves the reaction of 1H-1,3-benzodiazole with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the benzodiazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cyclopropane carboxylic acid derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one
- 1-(1H-1,3-benzodiazol-5-yl)propan-1-amine
Uniqueness
1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3H-benzimidazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChI Key |
VZUOPFCVNVLELU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.